molecular formula C9H20O B1598568 3-Ethyl-2,2-dimethyl-3-pentanol CAS No. 66793-96-2

3-Ethyl-2,2-dimethyl-3-pentanol

Cat. No. B1598568
CAS RN: 66793-96-2
M. Wt: 144.25 g/mol
InChI Key: CFWIFHZJKFFDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,2-dimethyl-3-pentanol is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 . It is a tertiary alcohol, which means it has three alkyl groups attached to the carbon atom holding the hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 bonds. There are 9 non-H bonds, 3 rotatable bonds, 1 hydroxyl group, and 1 tertiary alcohol . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.852 g/mL at 25°C . It has a boiling point of 174°C and a melting point of -19°C . The refractive index is 1.442 .

Scientific Research Applications

1. Infrared Spectroscopy and Dimerization Constants

A series of studies have utilized infrared (IR) spectroscopy to analyze the dimerization of 2,2-dimethyl-3-ethyl-3-pentanol in various solvents like carbon tetrachloride, tetrachloroethylene, and n-octane. These studies have focused on deriving linear equations to analyze IR data, determining molar absorptivities of monomer and dimer bands, and calculating dimerization constants. The studies highlight the importance of steric hindrance in restricting the self-association of the molecule beyond dimerization due to bulky side chains near the OH group. This characteristic makes 2,2-dimethyl-3-ethyl-3-pentanol a suitable compound for exploring monomer-dimer self-association dynamics (Chen et al., 2004), (Kao et al., 2005), (Chen et al., 2013).

2. Quantum Cluster Equilibrium Theory

Quantum Cluster Equilibrium (QCE) theory has been applied to 2,2-dimethyl-3-ethyl-3-pentanol (DMEP) to investigate the cluster equilibria and phase composition of the liquid based on quantum statistical thermodynamics. The studies demonstrate that the liquid phase of DMEP is predominantly composed of monomers and dimers, highlighting the steric hindrance that prevents further self-association. This finding is critical for understanding the molecular interactions and thermodynamic behavior of DMEP in various applications (Huelsekopf & Ludwig, 2002), (Huelsekopf & Ludwig, 2000).

Role in Molecular Structure and Hydrogen Bonding

1. Hydrogen Bonding Dynamics

Research on the hydrogen bonding dynamics of DMEP at low temperatures has provided insights into the relaxation dynamics of the OH stretching vibration and the strengthening of hydrogen bonds at lower temperatures. This research is critical for understanding the behavior of hydrogen bonds in sterically hindered alcohols and their implications in various chemical processes (Simeonidis et al., 2003).

2. Infrared Spectroscopy of Branched Isomers

Infrared spectroscopy studies have been conducted on symmetric branched isomers of heptanol, including 3-ethyl-3-pentanol, to analyze the effect of branching and steric hindrance on the aggregation and hydrogen bonding networks. These studies are crucial for understanding the vibrational structures and molecular interactions in branched alcohols, offering valuable insights into their physicochemical properties (Serra et al., 2017).

Safety and Hazards

3-Ethyl-2,2-dimethyl-3-pentanol is flammable, with a flash point of 130°F . Personal protective equipment should be used when handling this compound, and adequate ventilation should be ensured . It should not be released into the environment .

properties

IUPAC Name

3-ethyl-2,2-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-6-9(10,7-2)8(3,4)5/h10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIFHZJKFFDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391698
Record name 3-Ethyl-2,2-dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66793-96-2
Record name 3-Ethyl-2,2-dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,2-dimethyl-3-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2,2-dimethyl-3-pentanol
Reactant of Route 2
Reactant of Route 2
3-Ethyl-2,2-dimethyl-3-pentanol
Reactant of Route 3
Reactant of Route 3
3-Ethyl-2,2-dimethyl-3-pentanol
Reactant of Route 4
Reactant of Route 4
3-Ethyl-2,2-dimethyl-3-pentanol
Reactant of Route 5
Reactant of Route 5
3-Ethyl-2,2-dimethyl-3-pentanol
Reactant of Route 6
Reactant of Route 6
3-Ethyl-2,2-dimethyl-3-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.